molecular formula C18H17NO3S B2504153 N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide CAS No. 2305561-39-9

N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide

Cat. No.: B2504153
CAS No.: 2305561-39-9
M. Wt: 327.4
InChI Key: SFGMMCJKWDYGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-c]pyran Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyran ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using 4-methylbenzoyl chloride and a suitable Lewis acid catalyst.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with prop-2-enamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]acetamide
  • N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]but-2-enamide

Uniqueness

N-[3-(4-methylbenzoyl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thieno[2,3-c]pyran and benzoyl groups, along with the prop-2-enamide moiety, makes it a versatile compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-[3-(4-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-15(20)19-18-16(13-8-9-22-10-14(13)23-18)17(21)12-6-4-11(2)5-7-12/h3-7H,1,8-10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGMMCJKWDYGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCOC3)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.